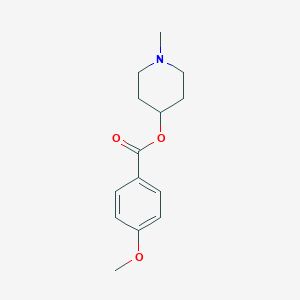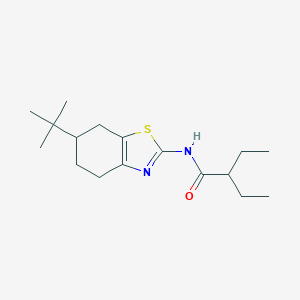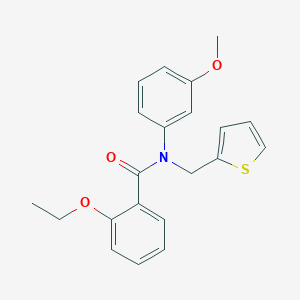
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMTT and has been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways involved in inflammation, cancer, or microbial growth.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain microorganisms. It has also been found to have antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide in lab experiments include its potent biological activities, its synthetic availability, and its potential uses in drug discovery and development. The limitations include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide. These include further studies on its mechanism of action, its potential uses in drug discovery and development, and its potential applications in various fields such as medicine, agriculture, and biotechnology. Additionally, further studies on its toxicity and safety profile are needed to fully understand its potential uses.
Synthesis Methods
The synthesis of N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves the reaction of 3,4-dimethoxybenzylamine with 1,1-dioxide tetrahydro-3-thiophene carboxylic acid followed by the condensation of the resulting intermediate with 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid. The final product is obtained after purification and characterization.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential uses in drug discovery and development.
properties
Product Name |
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide |
|---|---|
Molecular Formula |
C25H27NO7S |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H27NO7S/c1-15-9-19-20(27)12-24(33-22(19)10-16(15)2)25(28)26(18-7-8-34(29,30)14-18)13-17-5-6-21(31-3)23(11-17)32-4/h5-6,9-12,18H,7-8,13-14H2,1-4H3 |
InChI Key |
XVEBUJUSSBMMGW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4CCS(=O)(=O)C4)C |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B257351.png)



![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B257360.png)

![N-[3-(4-bromophenyl)-5-isoxazolyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B257363.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B257365.png)



![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B257374.png)
![3-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257375.png)